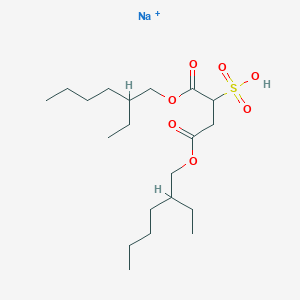
奥美拉唑-N-氧化物
描述
Omeprazole N-oxide is a derivative of omeprazole, a well-known proton pump inhibitor used to treat gastric acid-related disorders. Omeprazole N-oxide is characterized by the presence of an N-oxide functional group, which imparts unique chemical and pharmacological properties to the compound .
科学研究应用
Omeprazole N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other pharmacologically active compounds.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating gastric acid-related disorders and its role as a proton pump inhibitor.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry for quality control
作用机制
Omeprazole N-oxide exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers. The N-oxide group enhances the stability and bioavailability of the compound, making it more effective in its therapeutic action .
Similar Compounds:
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Esomeprazole: The S-enantiomer of omeprazole, with improved pharmacokinetic properties.
Pantoprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.
Uniqueness of Omeprazole N-oxide: Omeprazole N-oxide stands out due to its enhanced stability and bioavailability compared to omeprazole. The presence of the N-oxide group also imparts unique chemical reactivity, making it a valuable compound in both research and therapeutic applications .
安全和危害
Omeprazole-N-oxide, like Omeprazole, should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The development of Omeprazole and its derivatives, including Omeprazole-N-oxide, continues to be a topic of interest in pharmaceutical research. Future directions may include further optimization of the synthesis process, exploration of new therapeutic applications, and continued investigation of the drug’s pharmacokinetics and pharmacodynamics .
生化分析
Biochemical Properties
Omeprazole-N-oxide interacts with various enzymes and proteins within the body. It is primarily metabolized in the liver, with the two major plasma metabolites being the sulphone and hydroxyomeprazole . These interactions are crucial for the compound’s role in biochemical reactions.
Cellular Effects
Studies on Omeprazole, the parent compound, suggest that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to hypothesize that Omeprazole-N-oxide may have similar effects.
Molecular Mechanism
Omeprazole, from which Omeprazole-N-oxide is derived, acts as an antagonist at H+/K+ ATPases, inhibiting gastric acid secretion . It’s plausible that Omeprazole-N-oxide might exert its effects through similar molecular interactions.
Temporal Effects in Laboratory Settings
Studies on Omeprazole suggest that its effects can change over time . For instance, Omeprazole has been shown to induce genotoxicity and mutagenicity in treated cells over time .
Dosage Effects in Animal Models
Studies on Omeprazole suggest that its effects can vary with different dosages . For instance, Omeprazole has been shown to induce depressive-like behavior and working memory improvement at certain doses .
Metabolic Pathways
Omeprazole-N-oxide is involved in metabolic pathways primarily in the liver. Omeprazole, the parent compound, is metabolized by CYP2C19 to hydroxyomeprazole and partially metabolized by CYP3A4 to Omeprazole-N-oxide .
Transport and Distribution
Omeprazole, the parent compound, is known to be transported and distributed within cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole N-oxide typically involves the oxidation of omeprazole. One common method is the use of hydrogen peroxide in the presence of a catalyst such as molybdophosphoric acid or ammonium molybdate. The reaction is carried out under mild conditions, ensuring high yield and safety .
Industrial Production Methods: For industrial production, the process is optimized to ensure scalability and environmental safety. The oxidation reaction is performed in a controlled environment, and the by-products are managed to minimize pollution. The use of catalysts like molybdophosphoric acid enhances the efficiency of the process, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Omeprazole N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molybdophosphoric acid, ammonium molybdate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products:
Oxidation: Omeprazole sulfone.
Reduction: Omeprazole.
Substitution: Various substituted benzimidazole derivatives
属性
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVDQETYNOBUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
176219-04-8 | |
| Record name | Omeprazole-N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176219048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 176219-04-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OMEPRAZOLE-N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3W21KSG6H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B194708.png)








![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)



